3-(Azepan-1-ylmethyl)benzaldehyde
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Overview
Description
3-(Azepan-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C15H18N2O It consists of a benzene ring substituted with an azepane group and an aldehyde group
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 3-formylbenzyl chloride with azepane in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: Another method is the Grignard reaction, where phenylmagnesium bromide reacts with azepan-1-ylmethyl chloride followed by oxidation to yield the aldehyde.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The azepane ring can undergo reduction to form azepane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products Formed:
Oxidation: 3-(Azepan-1-ylmethyl)benzoic acid
Reduction: 3-(Azepan-1-ylmethyl)benzyl alcohol
Substitution: Various substituted benzene derivatives
Scientific Research Applications
3-(Azepan-1-ylmethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(Azepan-1-ylmethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
3-(Azepan-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Azepan-1-ylmethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Azepan-1-ylmethyl)indole: Similar core structure but with an indole ring instead of a benzene ring.
This comprehensive overview highlights the significance of 3-(Azepan-1-ylmethyl)benzaldehyde in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-(azepan-1-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-12-14-7-5-6-13(10-14)11-15-8-3-1-2-4-9-15/h5-7,10,12H,1-4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKCHUXGLYFJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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